molecular formula C12H17N3 B8360616 2-Butylaminomethylbenzimidazole

2-Butylaminomethylbenzimidazole

Cat. No.: B8360616
M. Wt: 203.28 g/mol
InChI Key: GXGONWBURNYEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylaminomethylbenzimidazole is a synthetic organic compound featuring a benzimidazole core structure, which is a bicyclic system comprising a benzene ring fused to an imidazole ring. This specific derivative is characterized by a butylaminomethyl functional group. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, allowing it to interact readily with various biopolymers in biological systems . Benzimidazole derivatives are extensively investigated in scientific research for their diverse pharmacological potential. They have demonstrated a wide array of bioactivities, including antimicrobial, anti-inflammatory, anti-viral, and notably, anticancer properties . The specific biological profile of this compound is likely influenced by the nature and position of its substituents, which can modulate its interactions with enzymatic targets and other biomolecules . In anticancer research, analogous benzimidazole compounds are known to function through mechanisms such as topoisomerase inhibition, DNA intercalation, and acting as kinase or poly(ADP-ribose) polymerase (PARP) inhibitors . The presence of the electron-rich nitrogen heterocycles enables these compounds to form multiple weak interactions—such as hydrogen bonds, van der Waals forces, and pi-bonds—with therapeutic targets, which is a key determinant of their research value . Researchers value this compound for exploring structure-activity relationships (SAR) to develop new targeted therapies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C12H17N3/c1-2-3-8-13-9-12-14-10-6-4-5-7-11(10)15-12/h4-7,13H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

GXGONWBURNYEHE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : Ether-linked derivatives (e.g., ) require milder conditions than amine-linked analogs, which may involve protecting groups .

Physicochemical Properties

Compound Melting Point (°C) Solubility Reference
2-Aminobenzimidazole 220–222 Poor in H₂O; soluble in DMSO
2-(2-Aminoethyl)benzimidazole dihydrochloride 215–217 (decomposes) Soluble in H₂O, DMSO
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole Not reported Insoluble in H₂O; soluble in THF
2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid 215–217 Soluble in H₂O, DMSO, DMF
2-Butylaminomethylbenzimidazole Estimated 200–210 Likely soluble in DMSO, ethanol

Key Observations :

  • Solubility Trends: Amine-substituted derivatives (e.g., 2-aminoethyl) exhibit better aqueous solubility due to protonation, whereas ether-linked analogs (e.g., ) are more lipophilic .
  • Thermal Stability: Higher melting points in amino acid-coupled derivatives (e.g., 259–261°C for 3c in ) suggest stronger intermolecular hydrogen bonding .

Key Observations :

  • Antimicrobial vs.
  • Mechanistic Insights: Derivatives with amino groups (e.g., 2-aminobenzimidazole) disrupt microtubule assembly, a mechanism critical for antiproliferative effects .

Preparation Methods

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) mitigate solubility challenges in biphasic reaction systems. A patent detailing 5-methylbenzimidazole-2-methyl carbamate synthesis utilizes PTCs during the cyanamide reaction step, where methyl chloroformate is added to a basic aqueous solution containing cyanamide. The PTC facilitates anion transfer across phases, accelerating the formation of methyl cyanocarbamate—a critical intermediate. Applied to 2-butylaminomethylbenzimidazole, this approach could streamline the introduction of the butylamino group by enhancing nucleophilicity in aqueous-organic mixtures.

Transition Metal Catalysis

Sulfonated cobalt phthalocyanine catalysts, as disclosed in the synthesis of N-tert-butyl-2-benzothiazole sulfonamide, enable aerobic oxidations with molecular oxygen. In a membrane dispersion microreactor, tert-butylamine and 2-mercaptobenzothiazole undergo oxidation to form sulfonamides at 50–80°C with near-quantitative oxygen utilization. Translating this to benzimidazole chemistry, cobalt catalysts could mediate oxidative cyclization steps, replacing hazardous oxidants like hydrogen peroxide or chlorinated agents.

Green Chemistry and Continuous-Flow Systems

Membrane Dispersion Microreactors

Continuous-flow systems revolutionize benzimidazole synthesis by improving mixing efficiency and reaction control. The preparation of N-tert-butyl-2-benzothiazole sulfonamide employs a membrane dispersion microreactor with a porous stainless steel membrane (10–500 μm pore size). This setup achieves rapid mixing (<30 s residence time) and precise temperature modulation (50–80°C), yielding 98–99% product with minimal waste. For this compound, analogous reactors could optimize exothermic alkylation steps, reducing side reactions and energy consumption.

Solvent Recycling and Waste Minimization

The reuse of mother liquors and catalysts is critical for sustainable synthesis. In the N-tert-butyl sulfonamide process, the mother liquor containing tert-butylamine and cobalt phthalocyanine is recycled through multiple batches, maintaining catalyst activity over 10 cycles. Similarly, benzimidazole syntheses could adopt closed-loop solvent recovery systems, particularly for polar aprotic solvents like DMF or DMSO, which are common in cyclization reactions.

Analytical and Process Optimization Data

Reaction Condition Optimization

Table 1 summarizes optimized parameters from analogous benzimidazole and sulfonamide syntheses, extrapolated for this compound:

ParameterRangeImpact on Yield/PuritySource
Reaction Temperature50–80°CHigher temps accelerate kinetics but risk decomposition
Catalyst Loading0.01–0.1 wt%Excess catalyst complicates purification
Oxygen Pressure1–3 barElevated pressure enhances oxidation rates
pH in Cyclization3–4 (HCl-mediated)Acidic conditions favor imidazole ring closure

Spectroscopic Characterization

Key analytical data for intermediates include:

  • Methyl Cyanocarbamate : 1H^1H NMR (DMSO-d6) δ 3.78 (s, 3H, OCH3), 4.21 (s, 2H, NH2).

  • Benzimidazole Core : IR absorption at 1650 cm⁻¹ (C=N stretch), confirming ring formation.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

While homogeneous catalysts like Co(II) salts offer high activity, their recovery remains challenging. Heterogeneous alternatives, though initially costly, reduce long-term expenses through reuse. A comparative analysis shows a 40% cost reduction over five batches when using immobilized catalysts .

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